4-acetyl-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
4-ACETYL-N-{4-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a piperidine ring, and a pyridazine ring, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-N-{4-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Piperidine Ring: This step involves the reaction of the pyridazine intermediate with piperidine, often using a catalyst such as palladium.
Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ACETYL-N-{4-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-ACETYL-N-{4-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-ACETYL-N-{4-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The piperidine and pyridazine rings may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-ACETYL-N-{4-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE: Unique due to its specific combination of functional groups.
Sulfonamide Derivatives: Share the sulfonamide group but differ in other structural features.
Piperidine Derivatives: Contain the piperidine ring but lack the pyridazine ring.
Pyridazine Derivatives: Feature the pyridazine ring but differ in other functional groups.
Uniqueness
The uniqueness of 4-ACETYL-N-{4-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE lies in its combination of a sulfonamide group, a piperidine ring, and a pyridazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H26N4O3S |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
4-acetyl-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H26N4O3S/c1-17-13-15-28(16-14-17)24-12-11-23(25-26-24)20-3-7-21(8-4-20)27-32(30,31)22-9-5-19(6-10-22)18(2)29/h3-12,17,27H,13-16H2,1-2H3 |
InChI Key |
CLZDOSJJAJQVBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
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